ASP-4058 - 952565-91-2

ASP-4058

Catalog Number: EVT-260230
CAS Number: 952565-91-2
Molecular Formula: C19H12F6N4O2
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASP4058 has been used in trials studying Food Effect of ASP4058 and Pharmacokinetics of ASP4058.
Source and Classification

ASP-4058 was developed by Astellas Pharma Inc. as part of a research initiative aimed at creating safer alternatives to existing sphingosine-1-phosphate receptor agonists, such as fingolimod. Unlike nonselective agonists that activate multiple receptor subtypes, ASP-4058 selectively activates S1P1 and S1P5 while avoiding S1P3, which is associated with adverse cardiovascular effects . This selective action positions ASP-4058 as a promising candidate for treating conditions like multiple sclerosis and ocular diseases characterized by abnormal angiogenesis.

Synthesis Analysis

The synthesis of ASP-4058 involves several key steps:

  1. Core Structure Preparation: The synthesis begins with the formation of the core structure, which involves the assembly of specific functional groups.
  2. Functional Group Modifications: Subsequent modifications are made to introduce necessary functional groups that enhance the compound's activity and selectivity for its target receptors.
  3. Purification: The final product is purified using standard techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction conditions (temperature, solvent choice) and the specific reagents used are critical for optimizing yield and potency.

Molecular Structure Analysis

The molecular structure of ASP-4058 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine. The structural characteristics include:

  • Core Framework: The compound features a benzimidazole core linked to an oxadiazole moiety.
  • Functional Groups: The presence of trifluoropropyl and phenyl groups contributes to its pharmacological properties.

Detailed analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the integrity of its structure .

Chemical Reactions Analysis

ASP-4058 participates in several key chemical reactions relevant to its mechanism of action:

  1. GTPγS Binding Assays: ASP-4058's interaction with sphingosine-1-phosphate receptors is assessed through GTPγS binding assays, which measure receptor activation.
  2. In Vitro Assays: The compound has been shown to inhibit vascular endothelial growth factor-induced proliferation and hyperpermeability in human retinal microvascular endothelial cells, demonstrating its potential in mitigating vascular leakage .

These reactions underscore the compound's role in modulating cellular signaling pathways associated with inflammation and vascular integrity.

Mechanism of Action

ASP-4058 functions primarily as an agonist for sphingosine-1-phosphate receptor types 1 and 5. Its mechanism of action involves:

  • Endothelial Cell Protection: By activating S1P1 receptors on endothelial cells, ASP-4058 enhances barrier integrity, reducing permeability and preventing macrophage migration across the endothelial layer.
  • Immune Modulation: The selective activation leads to decreased lymphocyte egress from lymphoid organs, contributing to its immunomodulatory effects in models of autoimmune diseases .

Experimental data indicate that ASP-4058 effectively reduces inflammation and vascular permeability in models of multiple sclerosis and ocular diseases.

Physical and Chemical Properties Analysis

ASP-4058 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used in biological assays.
  • Stability: Stability studies suggest that ASP-4058 retains its activity under various physiological conditions, making it suitable for therapeutic applications.

Quantitative assessments of these properties are critical for determining dosing regimens in clinical settings .

Applications

ASP-4058 has promising applications in several areas:

  1. Multiple Sclerosis Treatment: Its ability to modulate immune responses makes it a candidate for treating multiple sclerosis with potentially fewer side effects than existing therapies like fingolimod.
  2. Ocular Diseases: The compound shows efficacy in models of age-related macular degeneration and retinal vein occlusion by normalizing vascular pathology and reducing edema .
  3. Vascular Health: ASP-4058 may also play a role in maintaining vascular integrity by preventing excessive permeability associated with various pathological conditions.
Mechanistic Insights into ASP-4058 as a Selective S1P Receptor Modulator

Structural Basis of S1P1/S1P5 Receptor Selectivity

ASP-4058 (5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole) is a small molecule agonist with a molecular weight of 442.321 g/mol and the chemical formula C₁₉H₁₂F₆N₄O₂ [1]. Its three-dimensional conformation enables high-affinity binding to sphingosine 1-phosphate receptors 1 and 5 (S1P₁ and S1P₅), while exhibiting minimal activity at S1P₂, S1P₃, and S1P₄ subtypes. GTPγS binding assays confirm this selectivity, with ASP-4058 demonstrating potent agonism at S1P₁ and S1P₅ (EC₅₀ values in the low nanomolar range), but significantly weaker activation of S1P₃ (>100-fold selectivity difference) [2] [9]. The (2S)-1,1,1-trifluoropropan-2-yloxy moiety and benzimidazole-oxadiazole core are critical for this selectivity profile, facilitating hydrogen bonding with residues in the orthosteric binding pocket of S1P₁/S1P₅ while sterically hindering engagement with S1P₃ [9]. This targeted engagement avoids S1P₃-mediated adverse effects such as bradycardia and bronchoconstriction, which are associated with non-selective agonists like fingolimod [2] [9].

Table 1: Receptor Activation Profile of ASP-4058

S1P Receptor SubtypeRelative Activation by ASP-4058Functional Consequence
S1P₁High (EC₅₀ = 0.6 nM)Lymphocyte sequestration, endothelial barrier enhancement
S1P₅High (EC₅₀ = 3.4 nM)Oligodendrocyte protection, CNS modulation
S1P₂LowAvoidance of vasoconstriction
S1P₃Negligible (EC₅₀ > 500 nM)Avoidance of bradycardia/bronchoconstriction
S1P₄LowLimited immune cell modulation

Pharmacodynamic Modulation of Endothelial Barrier Function

ASP-4058 enhances vascular integrity through S1P₁-dependent activation of Rac1 and cortical actin rearrangement in endothelial cells. In vitro studies using human carotid artery endothelial cells (HCtAECs) demonstrate that ASP-4058 (100 nM) reduces FITC-dextran leakage by 65–80% in transwell permeability assays, outperforming basal S1P effects [4] [7]. This occurs via translocation of cortactin to the cell periphery and assembly of tight junction proteins (ZO-1, occludin), which fortify endothelial adherence complexes [7]. In rat models of intracranial aneurysm (IA), oral administration of ASP-4058 (0.3 mg/kg/day) significantly reduces vascular leakage by >50% compared to untreated controls, as quantified by Evans blue extravasation [4] [7]. Mechanistically, ASP-4058 triggers S1P₁ internalization and sustained activation of the Gi/Akt/Rac1 pathway, leading to cortical actin ring formation that stabilizes intercellular junctions [7]. This effect is replicated by structurally distinct S1P₁ agonists, confirming target specificity [4].

Table 2: Endothelial Barrier Enhancement by ASP-4058

Experimental ModelASP-4058 Concentration/DoseKey EffectMagnitude of Effect
HCtAEC monolayer (in vitro)100 nMReduction in FITC-dextran leakage65–80% reduction
Rat intracranial aneurysm0.3 mg/kg/day (oral)Decreased Evans blue extravasation>50% reduction
Human retinal microvascular endothelial cells (HRMECs)1 μMSuppression of VEGF-induced hyperpermeability~70% inhibition
Rat retinal vein occlusion0.3 mg/kg (oral)Reduction in intraretinal edemaDose-dependent suppression

Inhibition of VEGF-Induced Angiogenic and Permeability Pathways

ASP-4058 directly counteracts vascular endothelial growth factor (VEGF)-A signaling in retinal and cerebrovascular endothelial cells. In human retinal microvascular endothelial cells (HRMECs), pre-treatment with ASP-4058 (1 μM) suppresses VEGF-induced proliferation by 40–60% and reduces hyperpermeability by ~70% [6]. This occurs via S1P₁-mediated inhibition of VEGF receptor 2 (VEGFR2) internalization and downstream signaling cascades. Specifically, ASP-4058 activates the Gi/Scr/Rac1 pathway, which stabilizes VE-cadherin at adherens junctions and disrupts VEGF-driven c-Src phosphorylation [6]. In murine laser-induced choroidal neovascularization (CNV)—a model of exudative macular degeneration—oral ASP-4058 (0.3 mg/kg) reduces neovascular lesion area by 55%, comparable to intravitreal aflibercept (anti-VEGF therapy) [6]. Additionally, ASP-4058 downregulates intraocular VEGF production in retinal vein occlusion models by suppressing macrophage-derived inflammatory cytokines, indicating bidirectional VEGF pathway modulation [6].

Role in Macrophage Migration and Inflammatory Cell Recruitment

ASP-4058 impedes inflammatory cell trafficking by reinforcing the endothelial barrier and directly inhibiting monocyte transendothelial migration. In vitro, ASP-4058 (10–100 nM) reduces THP-1 monocyte migration across TNFα-activated HCtAEC monolayers by 50–70% [4] [7]. This correlates with S1P₁-dependent upregulation of endothelial junctional proteins and diminished expression of ICAM-1/VCAM-1 adhesion molecules. In rat IA models, oral ASP-4058 (0.3 mg/kg/day) decreases macrophage infiltration into arterial walls by >60%, concomitant with reduced aneurysm size and vessel wall thinning [4] [7]. Transcriptomic analysis of IA tissues reveals ASP-4058-mediated downregulation of CCL2 (MCP-1), CXCL10, and IL-1β, key chemotactic signals for monocytes [7]. Notably, ASP-4058 does not affect lymphocyte S1P₁ at doses effective for endothelial stabilization, preserving immunosurveillance while targeting inflammatory macrophages [2] [4].

Table 3: Anti-inflammatory Effects of ASP-4058 in Disease Models

Disease ModelASP-4058 RegimenCellular EffectMolecular Mechanism
Rat intracranial aneurysm0.3 mg/kg/day oral, 4 wks↓ Macrophage infiltration (>60%)↓ CCL2, ↓ ICAM-1, ↑ endothelial junctions
THP-1/HCtAEC transwell100 nM in vitro↓ Monocyte migration (50–70%)Cortical actin stabilization, ↓ adhesion molecules
Mouse EAE0.1 mg/kg/day oral↓ CNS-infiltrating lymphocytesS1P₁ internalization on lymphocytes
Rat retinal vein occlusion0.3 mg/kg oral↓ VEGF production, ↓ edema↓ Inflammatory cytokine release

Properties

CAS Number

952565-91-2

Product Name

ASP-4058

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole

Molecular Formula

C19H12F6N4O2

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1

InChI Key

NJNXCJPSMWKXHO-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-(3-(trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
ASP4058

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.